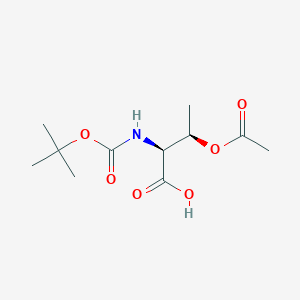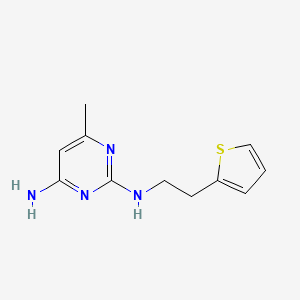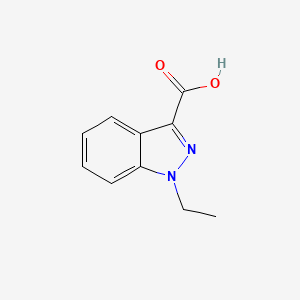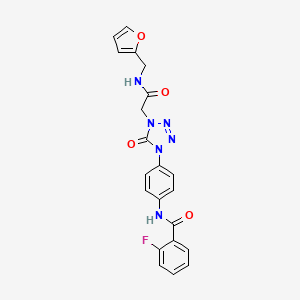![molecular formula C9H7N3O2 B2410774 1-[3-(Piridin-3-il)-1,2,4-oxadiazol-5-il]etan-1-ona CAS No. 1344359-26-7](/img/structure/B2410774.png)
1-[3-(Piridin-3-il)-1,2,4-oxadiazol-5-il]etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.174. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- CPP ha sido estudiado por sus propiedades electroópticas. El análisis computacional revela una energía de excitación de 326 nm (3.8 eV) y una brecha HOMO-LUMO de aproximadamente 4 eV. Estas propiedades sugieren su posible uso en dispositivos ópticos no lineales .
- Debido a su similitud estructural con las bases nucleicas, CPP y compuestos relacionados pueden actuar como metabolitos. Esta propiedad los hace potencialmente útiles como agentes antivirales y antitumorales .
- Se han sintetizado nuevos derivados de CPP con unidades adamantano. Estos compuestos podrían servir como candidatos principales para fungicidas basados en piridina .
Óptica no lineal
Actividad antitumoral y antiviral
Desarrollo de fungicidas
Propiedades antimicrobianas
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptor alpha (PPAR-α) and have shown antimicrobial activity against various bacterial and fungal strains .
Mode of Action
Similar compounds have been found to act asagonists of PPAR-α , a receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism. These compounds may bind to PPAR-α, activating it and leading to changes in gene expression . Additionally, these compounds have demonstrated antimicrobial activity, suggesting they may interact with targets in microbial cells to inhibit growth .
Biochemical Pathways
Activation of ppar-α can influence several metabolic pathways, including those involved in lipid metabolism and inflammation . The antimicrobial activity of similar compounds suggests they may interfere with essential biochemical pathways in microbial cells .
Result of Action
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one and similar compounds have demonstrated promising antimicrobial properties . They have been found effective against various bacterial and fungal strains, including C. albicans, A. clavatus, E. coli, and P. aeruginosa . Additionally, similar compounds have shown potential as PPAR-α agonists , suggesting they may have therapeutic potential in conditions where modulation of PPAR-α is beneficial .
Propiedades
IUPAC Name |
1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPUKADLLHSEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NO1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2410699.png)


![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

![3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2410706.png)

![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)
